3-Bromo-5-methylbenzene-1-sulfonyl fluoride
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Overview
Description
3-Bromo-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol . This compound is a derivative of benzene, featuring bromine, methyl, and sulfonyl fluoride functional groups. It is primarily used in research and chemical synthesis due to its unique reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-bromo-5-methylbenzene. One common method includes the reaction of 3-bromo-5-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds as follows:
3-Bromo-5-methylbenzene+SO2Cl2→3-Bromo-5-methylbenzene-1-sulfonyl chloride
The resulting sulfonyl chloride is then treated with hydrogen fluoride (HF) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols under basic conditions.
Electrophilic Aromatic Substitution: The bromine and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Reduction: Formation of sulfonamides.
Scientific Research Applications
3-Bromo-5-methylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biological molecules, such as enzymes and proteins . The bromine and methyl groups on the benzene ring can also influence the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride: Contains an alkyne tag and is used for chemical probe synthesis.
1-Bromoethene-1-sulfonyl fluoride: A tris-electrophile used in sulfur (VI) fluoride exchange (SuFEx) chemistry.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Used in the synthesis of sulfonamide derivatives with biological activity.
Uniqueness
3-Bromo-5-methylbenzene-1-sulfonyl fluoride is unique due to its combination of bromine, methyl, and sulfonyl fluoride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and reduction reactions makes it a valuable intermediate in organic chemistry .
Properties
Molecular Formula |
C7H6BrFO2S |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 |
InChI Key |
SAKXNBAVCFOOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
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